1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose
1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose
Brand Name:
Vulcanchem
CAS No.:
4163-65-9
VCID:
VC0133365
InChI:
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16+/m1/s1
SMILES:
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C16H22O11
Molecular Weight:
390.34 g/mol
1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose
CAS No.: 4163-65-9
Reference Standards
VCID: VC0133365
Molecular Formula: C16H22O11
Molecular Weight: 390.34 g/mol
CAS No. | 4163-65-9 |
---|---|
Product Name | 1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose |
Molecular Formula | C16H22O11 |
Molecular Weight | 390.34 g/mol |
IUPAC Name | [(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13-,14+,15+,16+/m1/s1 |
Standard InChIKey | LPTITAGPBXDDGR-OWYFMNJBSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms | α-D-Mannopyranose Pentaacetate; 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl Acetate; NSC 51251; |
PubChem Compound | 11741089 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume